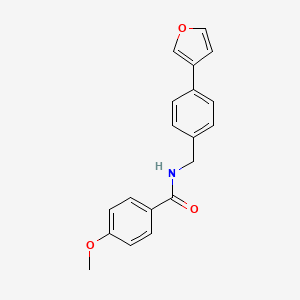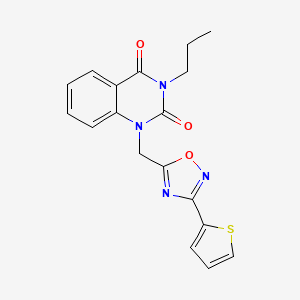
3-propyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-propyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to the quinazoline family of compounds. Quinazoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies. The structure suggests the presence of a quinazoline core with a propyl group and a thiophen-2-yl-1,2,4-oxadiazol moiety attached to it.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through several methods. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel compounds with potential rearrangements under certain conditions . Another method involves the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into quinazoline-2,4(1H,3H)-diones using sodamide under mild conditions . These methods highlight the versatility in synthesizing quinazoline derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, 3-aminoquinoline-2,4-diones can react with thiourea or potassium thiocyanate to yield novel thioxo derivatives . Additionally, thermal reactions can lead to different types of products depending on the substituents present, as seen in the formation of 4-amino-1H-quinolin-2-ones and novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones . These reactions demonstrate the reactivity of the quinazoline core and its potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific substituents. For example, the introduction of different functional groups can lead to changes in spectral properties, as seen in the synthesis of pyrrolo[3,4-b]quinoline derivatives . The use of cerium oxide nanoparticles as a catalyst in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline derivatives under green conditions indicates the potential for environmentally friendly synthesis methods that could be applied to the compound of interest .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds with the quinazoline dione, oxadiazole, and thiophene motifs have been extensively studied for their potential medicinal properties. For instance, quinazoline diones and their derivatives have been evaluated as chemotherapeutic agents due to their ability to interact with various biological targets. Oxadiazoles, on the other hand, are known for their antimicrobial properties, with specific focus on their activity against bacteria and fungi. The incorporation of a thiophene unit often contributes to the compound's electronic properties, which can enhance its interaction with biological molecules.
- The study of oxadiazole-substituted naphtho[2,3-b]thiophene-4,9-diones revealed potent inhibitors of keratinocyte hyperproliferation, indicating a promising approach for addressing conditions like psoriasis. The structural components, including the oxadiazole substituent and the tricyclic quinone skeleton, were crucial for the observed biological activity (Basoglu et al., 2017).
Material Science and Catalysis
In material science, compounds featuring oxadiazole and thiophene groups have been explored for their electronic and photophysical properties. These compounds often find applications in the development of organic semiconductors, light-emitting diodes (LEDs), and as components in photovoltaic cells. The ability to fine-tune the electronic properties of these compounds by modifying their chemical structure makes them highly valuable in this field.
- A novel dinuclear Eu3+ complex incorporating a thiophene unit demonstrated enhanced photoluminescent properties, highlighting the impact of structural modification on the optical characteristics of materials. This suggests potential applications in the development of advanced luminescent materials and optical devices (Si Zhen-jun, 2011).
Propriétés
IUPAC Name |
3-propyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-2-9-21-17(23)12-6-3-4-7-13(12)22(18(21)24)11-15-19-16(20-25-15)14-8-5-10-26-14/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCOPOXKSYYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)
![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3009946.png)
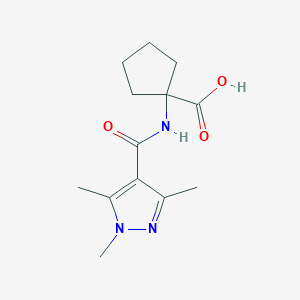
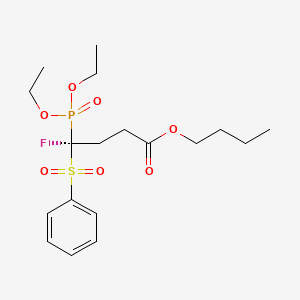
![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)
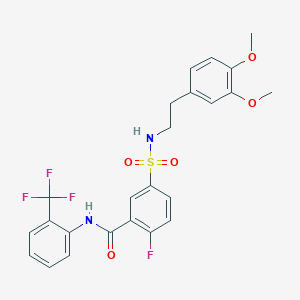
![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
